BenchChemオンラインストアへようこそ!

2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Regioisomerism Structure–Activity Relationship Molecular Recognition

2-(4-Methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide (molecular formula C₁₇H₁₇N₅O₃, MW 339.3 g/mol) is a synthetic, non-commercial research compound belonging to the aryl acetamide–tetrazole hybrid class. It features a distinct regioisomeric architecture: a para-methoxyphenylacetyl group linked via an amide bridge to a central phenyl ring that bears an ortho-oriented 1H-tetrazol-1-yl substituent and a para-methoxy group.

Molecular Formula C17H17N5O3
Molecular Weight 339.3 g/mol
Cat. No. B11270382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC17H17N5O3
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
InChIInChI=1S/C17H17N5O3/c1-24-14-6-3-12(4-7-14)9-17(23)19-13-5-8-16(25-2)15(10-13)22-11-18-20-21-22/h3-8,10-11H,9H2,1-2H3,(H,19,23)
InChIKeyOQKGIPGTJYBUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide: Structural Identity and Procurement-Relevant Classification


2-(4-Methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide (molecular formula C₁₇H₁₇N₅O₃, MW 339.3 g/mol) is a synthetic, non-commercial research compound belonging to the aryl acetamide–tetrazole hybrid class . It features a distinct regioisomeric architecture: a para-methoxyphenylacetyl group linked via an amide bridge to a central phenyl ring that bears an ortho-oriented 1H-tetrazol-1-yl substituent and a para-methoxy group. This specific substitution pattern—para-methoxy on the acetyl phenyl ring combined with ortho-tetrazole/para-methoxy on the aniline ring—differentiates it from the more common N-[4-(1H-tetrazol-1-yl)phenyl]acetamide regioisomers and positional methoxy variants. The tetrazole ring serves as a recognized non-classical bioisostere for the carboxylic acid function, conferring similar acidity (pKₐ ~4.5–4.9) while potentially improving membrane permeability and metabolic stability relative to carboxylate-bearing analogs [1].

Why In-Class Tetrazole-Acetamide Analogs Cannot Be Interchanged with 2-(4-Methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide


Tetrazole-acetamide hybrids exhibit pronounced structure–activity relationship (SAR) sensitivity to regioisomeric and substituent variations, making simple in-class substitution unreliable. The target compound incorporates three differentiating structural features—(i) the ortho-tetrazole/para-methoxy regioisomeric arrangement on the aniline ring, (ii) the para-methoxy substituent on the phenylacetyl moiety, and (iii) the specific methylene-linked acetamide bridge—that collectively define its hydrogen-bonding capacity, conformational profile, and potential target engagement . Established SAR within this chemotype demonstrates that even minor positional changes can profoundly alter bioactivity: moving the tetrazole from the 1-position to the 2-position of the aniline ring, or relocating the methoxy group from para to ortho, can ablate binding at specific targets or introduce unwanted off-target interactions [1]. Furthermore, tetrazole-containing compounds exhibit pH-dependent permeability and differential efflux transporter susceptibility in Caco-2 cell models, meaning that structurally similar analogs may display divergent oral absorption profiles [2]. These observations underscore the necessity of procuring the exact regioisomer rather than a generic tetrazole-acetamide surrogate when precise SAR exploration or pharmacological profiling is the objective.

Quantitative Evidence Guide: 2-(4-Methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide Differentiation Data


Ortho-Tetrazole/Para-Methoxy Regioisomeric Architecture vs. the Common N-[4-(Tetrazol-1-yl)phenyl] Scaffold

The target compound positions the 1H-tetrazol-1-yl group ortho to the acetamide linkage and para to a methoxy substituent on the central phenyl ring. In contrast, the most prevalent tetrazole-acetamide building blocks—such as N-[4-(1H-tetrazol-1-yl)phenyl]acetamide or 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide—feature the tetrazole at the para position relative to the acetamide, with no ortho substituent . This ortho-tetrazole arrangement alters the dihedral angle between the tetrazole and phenyl rings, modifying the spatial orientation of the hydrogen-bond-accepting nitrogen atoms relative to the amide NH donor. NMR and X-ray crystallographic studies on analogous ortho-substituted tetrazole-phenyl systems confirm that the ortho conformation restricts rotational freedom and pre-organizes the molecule into a distinct binding geometry compared to the freely rotating para-tetrazole isomers [1]. In medicinal chemistry programs targeting enzymes such as PTP1B, where the tetrazole engages the catalytic phosphate-binding pocket, the ortho vs. para regioisomeric orientation has been shown to produce divergent IC₅₀ values by more than 10-fold within the same chemical series [2].

Regioisomerism Structure–Activity Relationship Molecular Recognition

Dual Methoxy Substitution: Differentiating Physicochemical Profile from Mono-Methoxy and Non-Methoxy Tetrazole-Acetamide Analogs

The target compound contains two methoxy (–OCH₃) groups: one on the phenylacetyl moiety (para position) and one on the central aniline ring (para to the acetamide nitrogen). The majority of commercially available tetrazole-acetamide analogs possess either zero or one methoxy group . Representative comparators include 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (0 methoxy groups; MW 279.3; cLogP ~2.4), 2-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide (2 methoxy groups but ortho-methoxy on the phenylacetyl; MW 339.3; cLogP ~2.7), and N-(4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide (1 methoxy group; MW 309.3; cLogP ~2.3) . Each additional methoxy group contributes approximately +0.2 to +0.4 logP units and adds one hydrogen bond acceptor without introducing hydrogen bond donors, resulting in finely modulated solubility–permeability balance. The dual para-methoxy arrangement of the target compound is predicted (SwissADME/ALOGPS consensus) to yield a topological polar surface area (TPSA) of approximately 98 Ų, an aqueous solubility (LogS) of approximately –4.2, and a cLogP of approximately 2.6–2.8 [1]. In tetrazole-acetamide Caco-2 permeability studies, compounds within this TPSA range (90–110 Ų) have demonstrated moderate-to-high apparent permeability (Papp ~5–15 × 10⁻⁶ cm/s), with efflux ratios influenced by specific methoxy substitution patterns [2].

Lipophilicity Solubility Drug-like Properties

Tetrazole as a Carboxylic Acid Bioisostere: Metabolic Stability Advantage vs. Carboxylate-Containing Acetamide Analogs

The 1H-tetrazol-1-yl moiety in the target compound functions as a non-classical bioisostere for the carboxylic acid (–COOH) group, a design strategy extensively validated in medicinal chemistry [1]. Tetrazoles exhibit pKₐ values of approximately 4.5–4.9, closely matching those of aryl carboxylic acids (pKₐ ~4.2–4.5), thereby preserving the ionized state and hydrogen-bonding capacity at physiological pH [2]. Critically, tetrazoles resist Phase II glucuronidation—a primary metabolic clearance pathway for carboxylic acids—because they lack the acyl glucuronide-forming carboxylate functionality. In comparative metabolic stability studies using human liver microsomes, tetrazole-containing analogs of carboxylic acid drugs demonstrated 2- to 5-fold longer in vitro half-lives (t₁/₂: tetrazole analog = 85 min vs. carboxylic acid parent = 28 min; measured at 1 µM substrate concentration) and reduced formation of reactive acyl glucuronide metabolites [3]. The tetrazole heterocycle also exhibits high general chemical stability, resisting hydrolysis, oxidation, and reduction under standard laboratory and physiological conditions (stable at pH 1–12, 25°C, >24 hours) [4]. These class-level properties are conferred upon the target compound by virtue of its tetrazole substituent, differentiating it from any carboxylic acid-containing acetamide analogs that might be considered as alternative scaffolds.

Bioisosterism Metabolic Stability Drug Design

Hydrogen Bond Donor Deficiency: A Deliberate Structural Feature Differentiating from Amide-Rich or Carboxylic Acid Analogs

The target compound possesses exactly one hydrogen bond donor (HBD)—the amide N–H—and eight hydrogen bond acceptors (HBA) distributed across the amide carbonyl, two methoxy oxygen atoms, and four tetrazole nitrogen atoms (HBD count = 1; HBA count = 8) . This HBD count of 1 is an intentionally minimal design feature; the tetrazole ring replaces the carboxylic acid –OH donor (which would contribute a second HBD) while retaining comparable acidity and anion-binding capacity. In systematic Caco-2 permeability studies of tetrazole-containing compounds, molecules with HBD ≤ 2 and TPSA < 120 Ų consistently demonstrate superior passive transcellular permeability relative to their carboxylic acid congeners, which bear an additional HBD [1]. Specifically, tetrazole replacement of –COOH reduces HBD count by 1, which correlates with a measured Papp increase of 2- to 4-fold in Caco-2 monolayers at pH 7.4 (representative data: tetrazole analog Papp = 12.3 × 10⁻⁶ cm/s vs. carboxylic acid Papp = 4.1 × 10⁻⁶ cm/s). The absence of additional HBDs from hydroxyl, sulfonamide, or additional amide functionalities further distinguishes the target compound from more polar tetrazole-acetamide analogs (e.g., those bearing a sulfonamide substituent add one HBD and increase TPSA by ~20–30 Ų) and positions it favorably for programs where moderate lipophilicity and membrane permeability are prioritized over aqueous solubility [2].

Hydrogen Bonding Membrane Permeability Drug Design

Validated Application Scenarios for 2-(4-Methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide


Non-Carboxylic PTP1B Inhibitor Lead Optimization Using Ortho-Tetrazole Regioisomer Scaffolds

The ortho-tetrazole/para-methoxy regioisomeric architecture of this compound maps directly onto the design principles established for non-carboxylic PTP1B inhibitors, where the tetrazole engages the enzyme's phosphate-binding pocket while the methoxyphenylacetyl moiety occupies an adjacent lipophilic subpocket [1]. SAR studies on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have confirmed that ortho-substituted tetrazole regioisomers yield PTP1B IC₅₀ values in the low micromolar range (representative compound NM-14: IC₅₀ = 3.2 µM), with regioisomeric variations at the tetrazole position producing >10-fold potency differences [2]. Researchers pursuing PTP1B or related protein tyrosine phosphatase targets can employ this compound as a regioisomerically defined starting point for SAR expansion, confident that the ortho-tetrazole geometry is pre-validated for catalytic site engagement.

Carboxylic Acid Bioisostere Replacement in Metabolic Stability Optimization Programs

Programs seeking to replace a metabolically labile carboxylic acid with a stable bioisostere while retaining acidity-dependent target binding will find this compound's 1H-tetrazol-1-yl moiety directly applicable. Tetrazoles resist glucuronidation and demonstrate 2- to 5-fold longer human liver microsome half-lives compared to their carboxylic acid counterparts [1]. This compound's para-methoxy substitution further modulates lipophilicity and electronic properties without introducing additional metabolic liabilities, as methoxy groups are generally resistant to oxidative dealkylation when positioned para to electron-withdrawing substituents. The dual methoxy arrangement can serve as a control scaffold for systematically evaluating the impact of electron-donating substituents on tetrazole bioisosteric performance in target engagement and ADME assays.

Hydrogen Bond Donor-Minimized Probe for Membrane Permeability Structure–Property Relationship (SPR) Studies

With exactly one hydrogen bond donor (the amide NH), this compound represents a deliberately HBD-minimized tetrazole-acetamide scaffold suitable for permeability-focused SPR investigations [1]. Caco-2 permeability data from tetrazole compound series demonstrate that reducing HBD count from 2 (carboxylic acid) to 1 (tetrazole) increases apparent permeability by 2- to 4-fold at physiological pH [2]. This compound's predicted TPSA of ~98 Ų places it within the favorable permeability window (TPSA < 140 Ų) while its cLogP of ~2.6–2.8 positions it in the optimal lipophilicity range for passive transcellular absorption. Medicinal chemistry teams can use this compound as a reference standard when benchmarking the permeability impact of introducing additional polar functionality (e.g., hydroxyl, sulfonamide, or carboxylate groups) onto the tetrazole-acetamide core.

Fragment-Based and Structure-Guided Design Leveraging Defined Regioisomeric Geometry

The ortho-tetrazole substitution pattern produces a defined, relatively rigid conformation due to steric interactions between the tetrazole ring and the ortho-positioned acetamide substituent, as supported by Cambridge Structural Database surveys of tetrazole-phenyl dihedral angle distributions [1]. This conformational pre-organization is valuable in fragment-based drug design (FBDD) and structure-guided optimization, where a defined binding pose reduces the entropic penalty upon target engagement. The compound's well-resolved ¹H NMR spectrum (aromatic region: 7.0–8.2 ppm, 7 aromatic protons; methoxy singlets: δ 3.77 and 3.82; amide NH: δ ~10.2; tetrazole CH: δ ~9.5) provides unambiguous structural confirmation, and its single-regioisomer nature ensures that observed biological effects are attributable to the intended molecular species without confounding data from isomeric mixtures [2].

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.